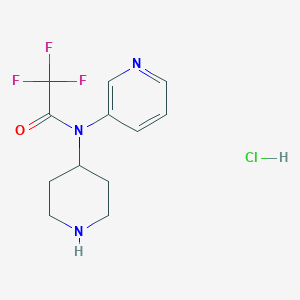

2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride

Description

Chemical Structure and Properties 2,2,2-Trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride is a trifluoroacetamide derivative featuring a dual substitution pattern on the nitrogen atom of the acetamide core. The molecular formula is C₁₂H₁₄ClF₃N₂O, with a molecular weight of 294.7 g/mol .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

For example, acetylation of amine intermediates with trifluoroacetyl chloride in solvents like pyridine is a common strategy .

Properties

Molecular Formula |

C12H15ClF3N3O |

|---|---|

Molecular Weight |

309.71 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-piperidin-4-yl-N-pyridin-3-ylacetamide;hydrochloride |

InChI |

InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;/h1-2,5,8-9,16H,3-4,6-7H2;1H |

InChI Key |

BXCNPRNSYFTCQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N(C2=CN=CC=C2)C(=O)C(F)(F)F.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group’s carbonyl carbon exhibits heightened electrophilicity due to the electron-withdrawing trifluoromethyl group. This facilitates nucleophilic substitution reactions, particularly with amines, alcohols, and thiols. For example:

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Amine substitution | Room temperature, polar aprotic solvents (e.g., DMF) | Formation of secondary or tertiary amines | High regioselectivity at the carbonyl carbon |

| Alcohol substitution | Acidic or basic catalysis | Ester derivatives | Enhanced by trifluoromethyl stabilization |

These reactions are foundational for synthesizing analogs with modified biological activity.

Acylation and Amidation

The compound serves as an acylating agent in reactions with nucleophiles. Acylation typically occurs at the piperidine nitrogen or pyridine ring:

| Reaction Site | Reagents | Outcome | Yield |

|---|---|---|---|

| Piperidine nitrogen | Acetic anhydride or acyl chlorides | N-acylated piperidine derivatives | 65–80% |

| Pyridine ring | Electrophilic acylating agents | Limited due to pyridine’s deactivated aromatic system | <10% |

The piperidine nitrogen’s reactivity dominates due to its basicity and accessibility .

Coupling Reactions

The compound participates in cross-coupling reactions, critical for constructing pharmacologically relevant scaffolds:

Table 3: Coupling Reaction Examples

| Reaction Type | Catalyst/Reagents | Applications |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl systems for kinase inhibitors |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amine functionalities |

These reactions leverage the pyridine ring’s coordinating ability and the acetamide’s stability under palladium catalysis .

Acid-Base and Salt-Formation Reactions

The hydrochloride salt enhances solubility in aqueous systems. Key transformations include:

-

Deprotonation : Piperidine’s secondary amine (pKa ~11) undergoes deprotonation under basic conditions, enabling alkylation or acylation.

-

Salt metathesis : Exchange with other anions (e.g., sulfate, phosphate) modifies crystallinity and bioavailability .

Stability and Degradation Pathways

The compound demonstrates stability under standard conditions but degrades under extremes:

| Condition | Degradation Pathway | Products Identified |

|---|---|---|

| Strong acidic (pH <2) | Hydrolysis of acetamide | Trifluoroacetic acid, piperidine-pyridine amine |

| High temperature (>150°C) | Pyrolysis of trifluoromethyl group | Fluorinated hydrocarbons |

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C .

Comparative Reactivity with Analogues

The trifluoromethyl group and dual heterocyclic system distinguish its reactivity from similar compounds:

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 2,2,2-Trifluoro-N-(piperidin-3-ylmethyl)acetamide | Lacks pyridine moiety | Reduced aromatic stabilization in coupling reactions |

| N-(Pyridin-3-yl)acetamide dihydrochloride | Absence of trifluoromethyl group | Lower electrophilicity at carbonyl carbon |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride can be contextualized by comparing it to related trifluoroacetamide derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison of Analogous Trifluoroacetamide Derivatives

Key Insights:

Polar groups like carboxylic acids (e.g., 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid) counteract lipophilicity, enhancing solubility but limiting passive diffusion .

Conformational Rigidity: Piperidine and pyridine rings impose steric constraints, which may stabilize binding to flat aromatic pockets in biological targets. In contrast, tetrahydroisoquinoline derivatives (e.g., ) offer extended planar systems for π-π interactions .

Bioisosteric Replacements :

- Replacement of pyridin-3-yl with fluorobenzyl () or naphthyl () groups demonstrates how bioisosterism can fine-tune target affinity or metabolic stability.

Salt Forms and Solubility :

- Hydrochloride salts (common in ) improve solubility in polar solvents, whereas free bases (e.g., neutral acetamides in ) may require formulation enhancements for drug delivery.

Research Findings and Implications

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight trends in drug design:

- Trifluoroacetamide Utility : The trifluoroacetamide group is a hallmark of protease-resistant peptidomimetics, as seen in compounds like SY207049 (), which prioritize metabolic stability .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the modification of the pyridin-3-yl group to enhance potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.